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Compound of Interest

4-Chloro-3-
Compound Name:
(methylsulfonyl)pyridine

Cat. No.: B11902905

Get Quote

Chemical Identity & Physicochemical Profile

4-Chloro-3-(methylsulfonyl)pyridine is a disubstituted pyridine derivative characterized by

the presence of a strong electron-withdrawing methylsulfonyl group (

) at the C3 position and a chloro leaving group at the C4 position.[1] This specific substitution
pattern creates a "push-pull" electronic environment that makes the C4 position exceptionally
electrophilic.[1]
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Parameter Data

CAS Number 1346535-76-9

IUPAC Name 4-Chloro-3-(methylsulfonyl)pyridine
SMILES CS(=0)(=0)clc(Cl)cenccl

HVZXVZXVZXVZXV-UHFFFAOYSA-N

InChl Ke
Y (Predicted based on structure)

Molecular Formula

Molecular Weight 191.64 g/mol

hvsicochemical ies (Predicted)

Property Value Context

Moderate lipophilicity; suitable

LogP ~0.65 )
for drug-like scaffolds.[1]
- , High boiling point due to
Boiling Point ~330°C ]
sulfonyl polarity.
Polar Surface Area dominated
PSA ~55 A2 o
by sulfonyl/pyridine N.
Pyridine nitrogen is weakly
pKa (Conjugate Acid) ~1.5 basic due to EWG effect of

sulfonyl.

Structural Analysis & Reactivity Logic

The utility of 4-Chloro-3-(methylsulfonyl)pyridine lies in its electronic structure.[1] It is a
"privileged scaffold" for Nucleophilic Aromatic Substitution (

).
The Activation Matrix

The C4-chlorine atom is activated for displacement by two synergistic factors:
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» Pyridine Nitrogen (N1): The ring nitrogen exerts an inductive (

) and mesomeric (
) electron-withdrawing effect, making C2 and C4 electron-deficient.[1]

o Methylsulfonyl Group (C3): The sulfonyl group is a potent electron-withdrawing group
(EWG). Located ortho to the chlorine (at C3), it further depletes electron density at C4 via
inductive effects, significantly lowering the energy barrier for nucleophilic attack.[1]

Reactivity Diagram (DOT Visualization)
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Click to download full resolution via product page

Figure 1: Reactivity map showing the dual activation of the C4 position by the ring nitrogen and
the C3-sulfonyl group.[1]

Synthetic Methodology

While specific industrial routes for this CAS are proprietary, the synthesis follows established
protocols for 4-halo-3-sulfonylpyridines.[1] The most robust pathway involves the oxidation of
the corresponding sulfide.

Protocol: Sulfide Oxidation Route

This method avoids the harsh conditions of direct sulfonation and allows for regioselective

control.
Step 1: Precursor Synthesis (Sulfide Formation)

e Reactants: 4-Chloro-3-aminopyridine (or 3,4-dichloropyridine) + Sodium Methanethiolate (
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)-[1]

e Conditions: DMF,

e Note: If starting from 3,4-dichloropyridine, regioselectivity must be controlled (C4 is more
reactive, so protection/deprotection strategies or specific catalytic conditions may be
required to place the sulfur at C3).[1] A more reliable route is diazotization of 4-chloro-3-
aminopyridine followed by reaction with dimethyldisulfide.[1]

Step 2: Oxidation to Sulfone
e Reagents:

-CPBA (3-Chloroperbenzoic acid) or Oxone (

)[1]

e Solvent: Dichloromethane (DCM) or Methanol/Water.
o Stoichiometry: 2.2 - 2.5 equivalents of oxidant to ensure full conversion from sulfide
sulfoxide

sulfone.[1]

Experimental Procedure (General Protocol)
o Dissolution: Dissolve 4-chloro-3-(methylthio)pyridine (1.0 eq) in DCM (0.1 M).

¢ Addition: Cool to

. Add
-CPBA (2.5 eq) portion-wise over 30 minutes.

e Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC/LCMS
(Disappearance of sulfide/sulfoxide).

e Workup: Quench with saturated
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(to destroy excess peroxide) and saturated
. Extract with DCM.

 Purification: Silica gel chromatography (EtOAc/Hexanes).

Applications in Drug Discovery ( Diversification)

This scaffold is primarily used to introduce the 3-(methylsulfonyl)pyridine motif into drug
candidates.[1] The C4-chloride is displaced by amines to form amino-pyridines, a common
pharmacophore in kinase inhibitors (e.g., INK, MAPK pathways).[1]

Standard Reaction: Amination

Displacement of the C4-chloride with primary or secondary amines is rapid and high-yielding.[1]

Reaction Scheme:

[1]

Variable Condition Rationale

Polar aprotic solvents stabilize
Solvent DMSO, DMF, or NMP the polar transition state

(Meisenheimer complex).[1]

Neutralizes the HCI byproduct;
Base ' Cesium carbonate is preferred

, or DIPEA for lower reactivity amines.

Thermal energy required to

overcome the activation

barrier, though this scaffold is
Temperature reactive enough for lower

temps (

).

Workflow Diagram: Library Generation
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4-Chloro-3-(methylsulfonyl)pyridine

S_NAr Diversification

Add Amine (R-NH2)
Base (Cs2CO03)
Solvent (DMSO)

¢

Heat (80°C, 4h)

v

Meisenheimer Complex

4-Amino-3-(methylsulfonyl)pyridine

(Kinase Inhibitor Scaffold)

Click to download full resolution via product page
Figure 2: Workflow for generating a library of 4-amino-3-sulfonylpyridines.

Safety & Handling

o Hazards: As a halogenated pyridine and sulfone, assume Skin Irritant (H315), Eye Irritant
(H319), and STOT SE 3 (H335).

¢ Sensitizer: Sulfones can occasionally act as sensitizers; use proper PPE (gloves, fume
hood).

» Stability: Stable under ambient conditions. Avoid strong reducing agents which may reduce
the sulfone or dechlorinate the ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/118426
https://www.benchchem.com/product/b11902905/docs?utm_src=pdf-body#4-chloro-3-methylsulfonyl-pyridine-technical-guide-to-reactivity-synthesis-1
https://patents.google.com/patent/CN103483248A/en
https://www.hairuichem.com/en/1346535-76-9.html
http://www.hairuichem.com/
https://www.benchchem.com/product/b11902905?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN103483248A/en
https://patents.google.com/patent/CN103483248A/en
https://www.hairuichem.com/en/1346535-76-9.html
https://www.benchchem.com/product/b11902905/docs#4-chloro-3-methylsulfonyl-pyridine-technical-guide-to-reactivity-synthesis-1
https://www.benchchem.com/product/b11902905/docs#4-chloro-3-methylsulfonyl-pyridine-technical-guide-to-reactivity-synthesis-1
https://www.benchchem.com/product/b11902905/docs#4-chloro-3-methylsulfonyl-pyridine-technical-guide-to-reactivity-synthesis-1
https://www.benchchem.com/product/b11902905/docs#4-chloro-3-methylsulfonyl-pyridine-technical-guide-to-reactivity-synthesis-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11902905?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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